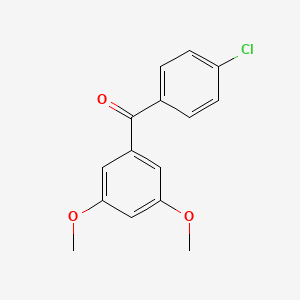

4-Chloro-3',5'-dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKICALUILMFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of 4 Chloro 3 ,5 Dimethoxybenzophenone Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Parameters

Solvent Effects on Absorption Spectra

The ultraviolet-visible (UV-Vis) absorption spectrum of benzophenones is characterized by two primary electronic transitions: a strong π→π* transition and a weaker, lower-energy n→π* transition. mdpi.com The position of these absorption bands is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In nonpolar solvents, the n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, occurs at a longer wavelength. mdpi.com However, when the compound is dissolved in a polar protic solvent, such as ethanol (B145695), this band undergoes a hypsochromic (or blue) shift to a shorter wavelength. mdpi.commissouri.edu This shift is attributed to the stabilization of the lone pair of electrons on the carbonyl oxygen in the ground state through hydrogen bonding with the solvent molecules. mdpi.com This stabilization increases the energy gap between the ground and excited states, thus requiring higher energy (shorter wavelength) for the transition to occur. nih.gov

Conversely, the π→π* transition typically experiences a bathochromic (or red) shift to a longer wavelength in polar solvents. missouri.edu This is because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition. nih.govsemanticscholar.org The study of these solvent-induced shifts is a valuable tool for identifying and assigning the electronic transitions in the absorption spectrum of 4-Chloro-3',5'-dimethoxybenzophenone. mdpi.com

| Solvent | Polarity | π→π* Transition (nm) | n→π* Transition (nm) |

|---|---|---|---|

| n-Hexane | Nonpolar | ~248 | ~347 |

| Ethanol | Polar | ~252 | ~334 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₅H₁₃ClO₃, corresponding to a molecular weight of approximately 276.71 g/mol .

Under electron impact (EI) ionization, the molecule generates a molecular ion peak ([M]⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with a prominent M+2 peak that is about one-third the intensity of the molecular ion peak. miamioh.edu

The fragmentation of benzophenones is predictable and primarily involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage). nih.gov For this compound, this would lead to the formation of several key fragment ions. The primary fragmentation pathways include the formation of the 4-chlorobenzoyl cation and the 3,5-dimethoxybenzoyl cation. Further fragmentation can occur through the loss of neutral molecules like carbon monoxide (CO) or radicals such as a methoxy (B1213986) group (•OCH₃).

| m/z (for ³⁵Cl) | Fragment Ion Structure | Description |

|---|---|---|

| 276 | [C₁₅H₁₃ClO₃]⁺• | Molecular Ion [M]⁺• |

| 278 | [C₁₅H₁₃³⁷ClO₃]⁺• | Isotopic Molecular Ion [M+2]⁺• |

| 241 | [C₁₅H₁₃O₃]⁺ | Loss of Chlorine radical [M-Cl]⁺ |

| 181 | [C₉H₉O₃]⁺ | 3,5-dimethoxybenzoyl cation |

| 139 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation (from loss of CO) |

X-ray Crystallography for Solid-State Structure Determination

A key structural feature of benzophenone and its derivatives is the non-planar conformation. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance between the ortho-hydrogens on the rings. nih.gov This twist is defined by two dihedral (torsion) angles. The extent of this twisting is influenced by both the steric bulk of the substituents on the phenyl rings and the forces involved in crystal packing. nih.govresearchgate.net

For substituted benzophenones, the dihedral angles between the phenyl rings can vary significantly, with reported values ranging from as low as 38° to over 80°. nih.govresearchgate.net For example, 4-chloro-4'-hydroxybenzophenone (B194592) has a ring twist of 64.66°, while 2-amino-2',5-dichlorobenzophenone (B23164) has a large twist angle of 83.72°. nih.gov The specific dihedral angles for this compound would be determined by the balance between the steric demands of the chloro and methoxy groups and the electronic effects that favor conjugation.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | nih.gov |

| 3-hydroxybenzophenone | 51.61 | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66 | nih.gov |

| 2-amino-2',5-dichlorobenzophenone | 83.72 | nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. acs.org For substituted benzophenones like this compound, these interactions are critical for the stability of the crystal lattice.

Common interactions observed in the crystal structures of benzophenones include weak C-H···O hydrogen bonds, where hydrogen atoms from the phenyl rings interact with the carbonyl oxygen atom of a neighboring molecule. acs.org Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are often a significant stabilizing force. rsc.orgrsc.org The presence of a chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can further direct the crystal packing. These varied interactions can lead to the formation of supramolecular assemblies such as dimers, chains, or more complex three-dimensional networks. acs.org

Inability to Generate Article on the Computational Chemistry and Theoretical Studies of this compound

Following a comprehensive and targeted search for scientific literature and data, it has been determined that there is a significant lack of available research pertaining to the computational and theoretical studies of the specific chemical compound This compound .

Despite extensive searches for scholarly articles, papers in computational chemistry databases, and other scientific repositories, no specific studies detailing the quantum chemical calculations, molecular dynamics simulations, conformational analysis, or photophysical parameter predictions for this particular isomer were identified. The scientific literature provides information on other substituted benzophenones, including different isomers such as 4-chloro-3',4'-dimethoxybenzophenone, but the user's strict requirement to focus solely on the 3',5'-dimethoxy isomer prevents the use of data from these related but structurally distinct compounds.

Generating an article with the requested level of detail and scientific accuracy, including data tables and in-depth research findings, is contingent upon the existence of published studies. Without such foundational research, the creation of the outlined content would necessitate speculation or the fabrication of data, which would be scientifically unsound and violate the core principles of accuracy and factuality.

Therefore, due to the absence of specific computational and theoretical data for "this compound" in the public scientific domain, it is not possible to fulfill the request to generate the detailed article as per the provided outline. Should relevant research on this compound be published in the future, the generation of such an article would then become feasible.

Computational Chemistry and Theoretical Studies on 4 Chloro 3 ,5 Dimethoxybenzophenone

Theoretical Basis of Reactivity and Selectivity

While specific computational studies on 4-chloro-3',5'-dimethoxybenzophenone are not extensively detailed in publicly available literature, its reactivity and selectivity can be thoroughly understood by applying established principles of computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), provide a powerful framework for analyzing the electronic structure of substituted benzophenones and predicting their chemical behavior. researchgate.netconsensus.app The reactivity is primarily governed by the molecule's frontier molecular orbitals and its electrostatic potential surface.

Frontier Molecular Orbital (FMO) Theory

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwuxibiology.com

HOMO and LUMO Distribution: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's capacity as an electron donor (nucleophile). wuxibiology.com For this compound, the HOMO is expected to have significant electron density on the dimethoxy-substituted phenyl ring, as the methoxy (B1213986) groups are strong electron-donating groups. The LUMO, conversely, represents the lowest energy orbital capable of accepting electrons, indicating the molecule's capacity as an electron acceptor (electrophile). wuxibiology.com The LUMO is likely to be distributed over the carbonyl group and the chloro-substituted phenyl ring, which are the more electron-deficient parts of the molecule. researchgate.net The sites with the largest lobes in the HOMO are the most probable locations for electrophilic attack, while the largest LUMO lobes indicate the sites for nucleophilic attack. wuxibiology.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orgresearchgate.net A small energy gap suggests that the molecule can be easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.orgresearchgate.net The presence of both electron-donating (dimethoxy) and electron-withdrawing (chloro, carbonyl) groups in this compound would influence this gap. For instance, studies on other aromatic ketones have shown that substituents like a ketone group can significantly reduce the HOMO-LUMO gap, thereby increasing reactivity. frontiersin.orgresearchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting reactivity. It illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.netrsc.org The MEP map is color-coded to show different potential values:

Negative Potential Regions (Electron-Rich): Typically colored in shades of red, these areas indicate an excess of electron density and are the most likely sites for electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The regions around the methoxy groups would also exhibit negative potential.

Positive Potential Regions (Electron-Poor): Colored in shades of blue, these areas indicate a deficiency of electrons and are susceptible to nucleophilic attack. The carbonyl carbon and the hydrogen atoms of the aromatic rings are expected to be in regions of positive potential. dtic.mil

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, for example, where a nucleophile or an electrophile would preferentially attack. rsc.org

Quantum Chemical Descriptors

DFT calculations can provide a range of quantum chemical descriptors that quantify the reactivity of a molecule. These descriptors offer a more detailed understanding than qualitative predictions alone.

Below is an illustrative table of the types of quantum chemical descriptors that would be calculated for this compound in a typical computational study.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

This table is for illustrative purposes to show the typical data generated from DFT calculations for understanding molecular reactivity and does not represent experimentally verified data.

| Descriptor | Hypothetical Value | Significance in Reactivity and Selectivity |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. A higher value indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Ionization Potential (I) | 6.2 eV | The minimum energy required to remove an electron. Directly related to EHOMO (I ≈ -EHOMO). |

| Electron Affinity (A) | 1.8 eV | The energy released when an electron is added. Directly related to ELUMO (A ≈ -ELUMO). |

| Global Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. Calculated as (I - A) / 2. Harder molecules are less reactive. |

| Electronegativity (χ) | 4.0 eV | Measures the ability to attract electrons. Calculated as (I + A) / 2. |

| Electrophilicity Index (ω) | 3.6 eV | A global index of electrophilic character. Calculated as χ² / (2η). |

| Dipole Moment (µ) | 2.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Reactivity and Reaction Mechanisms of 4 Chloro 3 ,5 Dimethoxybenzophenone

Photochemistry of Halogenated and Alkoxybenzophenones

Benzophenones are a class of aromatic ketones known for their rich and extensively studied photochemical behavior. Upon absorption of ultraviolet (UV) light, typically in the 300-360 nm range, benzophenone (B1666685) and its derivatives undergo efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). This triplet state, which has a longer lifetime and biradical character, is responsible for most of the observed photochemistry of benzophenones. The presence of substituents, such as halogens and alkoxy groups, on the aromatic rings can significantly influence the energy, lifetime, and reactivity of this triplet state.

In 4-Chloro-3',5'-dimethoxybenzophenone, the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) groups exert opposing electronic effects, modulating the properties of the excited states and influencing the pathways of subsequent photochemical reactions.

One of the most characteristic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen-donating solvent, such as isopropanol (B130326). bgsu.eduyoutube.com The mechanism proceeds via the triplet excited state of the benzophenone, which abstracts a hydrogen atom from the solvent to form a benzophenone ketyl radical and a solvent-derived radical. youtube.com Two ketyl radicals then dimerize to form a benzopinacol (B1666686). researchgate.net

The general mechanism is as follows:

Excitation and Intersystem Crossing: (C₆H₅)₂C=O + hν → (C₆H₅)₂C=O (S₁) → (C₆H₅)₂C=O (T₁)

Hydrogen Abstraction: (C₆H₅)₂C=O (T₁) + (CH₃)₂CHOH → (C₆H₅)₂Ċ-OH (Ketyl Radical) + (CH₃)₂Ċ-OH

Dimerization: 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (Benzopinacol)

For this compound, the reactivity in photoreduction is influenced by its substituents. The chlorine atom, being electron-withdrawing, can affect the energy of the n,π* triplet state involved in hydrogen abstraction. Conversely, the electron-donating methoxy groups on the other ring increase electron density. The efficiency of photoreduction is dependent on the nature of the lowest triplet state (n,π* vs. π,π). For hydrogen abstraction to be efficient, the lowest triplet state must be the n,π state, where the oxygen atom has radical-like, electrophilic character. Substituents that lower the energy of the π,π* state below the n,π* state can reduce the photoreduction quantum yield.

Photoinduced electron transfer (PET) is a fundamental process where the electronically excited state of a molecule is either oxidized or reduced by another molecule, referred to as a quencher. youtube.comchemrxiv.org The excited triplet state of benzophenone is a potent oxidizing agent and can accept an electron from a suitable donor, such as an amine. lookchem.comnih.gov

The process can be generalized as:

BP (T₁) + Donor → [BP⁻• Donor⁺•] → Reaction Products

Here, BP represents the benzophenone molecule. The initial step is the formation of a charge-transfer complex or an ion pair. lookchem.com This complex can then proceed to form radicals via proton transfer or return to the ground state through back electron transfer. lookchem.com

| Reaction Type | Key Intermediate | Typical Reagent/Condition | Expected Product Type |

|---|---|---|---|

| Photoreduction | Ketyl Radical | Hydrogen-donating solvent (e.g., Isopropanol) | Pinacol derivative |

| Photoinduced Electron Transfer | Radical ion pair | Electron donor (e.g., Amine) | Radical-derived products |

| Photodecarboxylation (Sensitized) | Exciplex with carboxylic acid | Carboxylic Acid (e.g., R-COOH) | Decarboxylated product (R-H) |

Benzophenones can act as photosensitizers, mediating the decarboxylation of carboxylic acids upon UV irradiation. rsc.org The mechanism involves the interaction of the excited triplet state of the benzophenone with the carboxylic acid, which can form an intermediate exciplex. rsc.org Electron transfer from the carboxylate to the excited sensitizer (B1316253) can occur, leading to a carboxy radical that rapidly loses carbon dioxide to form an alkyl or aryl radical. beilstein-journals.orgresearchgate.net

The general pathway is:

Sensitizer Excitation: BP + hν → BP (T₁)

Interaction and Electron Transfer: BP (T₁) + RCOOH → [Exciplex] → BP⁻• + RCOOH⁺•

Decarboxylation: RCOOH⁺• → R• + CO₂ + H⁺

Studies using 4,4'-dimethoxybenzophenone (B177193) have demonstrated its effectiveness in mediating photodecarboxylation reactions. beilstein-journals.orgresearchgate.net Given its structural similarity, this compound is expected to function similarly as a photosensitizer. The efficiency of this process depends on the energetics of the electron transfer between the excited benzophenone and the carboxylic acid.

The excited triplet state of benzophenones can be deactivated, or "quenched," through various physical and chemical pathways, including self-quenching and quenching by external molecules. acs.org Self-quenching, where an excited benzophenone molecule is deactivated by a ground-state molecule, is an efficient process in many benzophenone derivatives. acs.orgacs.orgnih.gov

Two primary mechanisms for self-quenching have been proposed acs.org:

n-type quenching: Involves electron donation from the aromatic ring of a ground-state molecule into the electron-deficient oxygen lone pair orbital of the excited triplet molecule.

π-type quenching: Involves the transfer of an electron from the half-filled π* orbital of the excited molecule to the empty π* orbital of a ground-state molecule.

The rate of quenching is highly dependent on the electronic nature of the substituents on the benzophenone. acs.orgnih.gov Studies have shown a strong correlation between triplet quenching rate constants and Hammett σ⁺ values for substituents. acs.org Electron-donating groups significantly accelerate self-quenching. nih.gov In this compound, the powerful electron-donating methoxy groups would be expected to promote efficient self-quenching, potentially reducing the quantum yield of other photochemical reactions. External quenchers, such as amines or iodide ions, can also deactivate the excited state, often via an electron transfer mechanism. lookchem.comacs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of EAS on this compound are determined by the combined electronic and steric effects of the substituents on its two distinct aromatic rings. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

The two rings of the molecule exhibit vastly different reactivities:

Ring A (4-Chlorophenyl Ring): This ring is substituted with a chlorine atom and the 3',5'-dimethoxybenzoyl group.

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal but is ortho, para-directing because its lone pairs can stabilize the carbocation intermediate via resonance. libretexts.org

Benzoyl Group (-CO-Ar): This is a powerful deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. It is a meta-director. libretexts.org

Ring B (3',5'-Dimethoxyphenyl Ring): This ring is substituted with two methoxy groups and the 4-chlorobenzoyl group.

Methoxy Groups (-OCH₃): These are strong activating groups due to the powerful electron-donating resonance effect of the oxygen lone pairs. They are ortho, para-directing. vaia.com

Benzoyl Group (-CO-Ar): As before, this is a deactivating, meta-directing group.

| Ring | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| A: 4-Chlorophenyl | -Cl | Deactivating | Ortho, Para |

| -CO-Ar | Strongly Deactivating | Meta | |

| B: 3',5'-Dimethoxyphenyl | -OCH₃ (x2) | Strongly Activating | Ortho, Para |

| -CO-Ar | Deactivating | Meta |

Derivatization and Analog Synthesis of 4 Chloro 3 ,5 Dimethoxybenzophenone

Strategies for Further Functionalization of the Aromatic Rings

The two aromatic rings of 4-chloro-3',5'-dimethoxybenzophenone exhibit distinct electronic properties, which dictates the strategies for their functionalization. The A-ring is substituted with a deactivating, ortho-, para-directing chloro group and the electron-withdrawing benzoyl group. Conversely, the B-ring is highly activated by two meta-directing (relative to each other) methoxy (B1213986) groups, which are strongly electron-donating and direct electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution reactions will preferentially occur on the electron-rich 3',5'-dimethoxy ring. youtube.com The two methoxy groups strongly activate the ring, directing incoming electrophiles to the ortho positions (2' and 6') and the para position (4'). Due to steric hindrance from the adjacent benzoyl group and the other methoxy group, substitution is most likely at the 4'-position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the A-ring is susceptible to nucleophilic aromatic substitution. researchgate.netlibretexts.org The reaction is facilitated by the presence of the strongly electron-withdrawing carbonyl group at the para position, which stabilizes the negatively charged Meisenheimer complex intermediate. libretexts.org This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, or thiolates, providing a straightforward route to a wide range of 4-substituted benzophenone (B1666685) derivatives. nih.gov

Cross-Coupling Reactions: The aryl chloride moiety serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. youtube.comrsc.org Palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines) couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position. youtube.comnih.govresearchgate.net These reactions are known for their high functional group tolerance and are fundamental in modern organic synthesis. researchgate.net

Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Target Ring | Reagents & Conditions | Potential Product |

| Nitration (SEAr) | B-Ring | HNO₃, H₂SO₄ | 4-Chloro-4'-nitro-3',5'-dimethoxybenzophenone |

| Bromination (SEAr) | B-Ring | Br₂, FeBr₃ | 4-Chloro-4'-bromo-3',5'-dimethoxybenzophenone |

| Amination (SNAr) | A-Ring | R₂NH, Base (e.g., NaOtBu) | 4-(Dialkylamino)-3',5'-dimethoxybenzophenone |

| Suzuki Coupling | A-Ring | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-3',5'-dimethoxybenzophenone |

| Buchwald-Hartwig | A-Ring | RNH₂, Pd catalyst, Base | 4-(Alkylamino)-3',5'-dimethoxybenzophenone |

Modification of the Carbonyl Moiety

The central carbonyl group is a key site for a variety of chemical transformations, allowing for the synthesis of analogs with modified core structures.

Reduction: The ketone can be reduced to a secondary alcohol, yielding (4-chlorophenyl)(3,5-dimethoxyphenyl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forceful reduction conditions, like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to form the corresponding methylene (B1212753) compound, 1-chloro-4-((3,5-dimethoxyphenyl)methyl)benzene.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). This reaction leads to the formation of a tertiary alcohol, providing a method to introduce a third, variable substituent at the central carbon.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (a Wittig reagent) can produce a 1,1-diarylalkene derivative, significantly altering the geometry and electronic properties of the molecular scaffold.

Table 2: Representative Carbonyl Modification Reactions

| Reaction Type | Reagents | Product Structure | Product Class |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Ar-CH(OH)-Ar' | Secondary Alcohol |

| Deoxygenation | Zn(Hg), HCl or H₂NNH₂, KOH | Ar-CH₂-Ar' | Diphenylmethane (B89790) |

| Grignard Addition | R-MgBr, then H₃O⁺ | Ar-C(OH)(R)-Ar' | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ar-C(=CHR)-Ar' | 1,1-Diarylalkene |

| (Ar = 4-chlorophenyl, Ar' = 3,5-dimethoxyphenyl) |

Synthesis of Polycyclic and Heterocyclic Derivatives

The benzophenone scaffold can serve as a precursor for the synthesis of more complex, rigid polycyclic and heterocyclic systems through intramolecular cyclization reactions. researchgate.netrsc.org These reactions typically require the prior installation of appropriate functional groups on one or both aromatic rings.

For instance, functionalization of the 2-position of the A-ring (ortho to the carbonyl) with a nucleophilic group can facilitate cyclization onto the carbonyl carbon. More commonly, intramolecular electrophilic substitution reactions are employed. For example, an ortho-alkoxy derivative could be demethylated and then cyclized under acidic conditions to form a xanthone (B1684191) core. Similarly, intramolecular Friedel-Crafts reactions can be used to form fluorenone derivatives if a suitable tether is installed. researchgate.net Such strategies are pivotal in constructing complex aromatic systems from simpler precursors. rsc.orgbeilstein-journals.org

Development of Novel Protecting Groups Based on Benzophenone Scaffolds

The benzophenone moiety is a well-established photolabile protecting group, particularly for alcohols. wikipedia.org The this compound scaffold could be adapted for this purpose. An alcohol can be converted to a benzophenone ether derivative. The electronic properties imparted by the chloro and dimethoxy substituents would influence the absorption wavelength and efficiency of the photochemical cleavage, potentially allowing for the development of protecting groups with tailored deprotection conditions.

Furthermore, the carbonyl group can be used to protect primary amines by forming a Schiff base, or benzophenone imine. These imines are stable under many non-aqueous conditions but can be readily cleaved by hydrolysis with mild acid to regenerate the amine.

Table 3: Benzophenone-Based Protecting Group Strategies

| Functional Group Protected | Protecting Group Scaffold | Resulting Linkage | Deprotection Condition |

| Alcohol (R-OH) | 4-Chloro-3',5'-dimethoxybenzoyl | Ether | UV light (Photolysis) |

| Primary Amine (R-NH₂) | This compound | Imine (Schiff Base) | Mild aqueous acid |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing chemical modifications at the final stages of a synthetic sequence, which is a powerful strategy for rapidly generating analogs of complex molecules. scispace.comnih.govmpg.de For this compound, LSF would primarily focus on the direct functionalization of C-H bonds. wikipedia.orgnih.gov

Transition-metal-catalyzed C-H activation could enable the introduction of new functional groups without relying on pre-existing functional handles like the chloro group. acs.org Given the different electronic environments of the two rings, achieving high regioselectivity would be a significant challenge. Catalytic systems could be designed to target the electron-rich C-H bonds on the dimethoxy-substituted ring or the C-H bonds ortho to the chloro substituent on the other ring. The development of such LSF methodologies would significantly streamline the synthesis of diverse analogs by avoiding lengthy de novo syntheses. scispace.com

Structure Activity Relationship Studies for Substituted Benzophenones

Impact of Halogen Substitution on Molecular Properties and Reactivity

The presence of a chlorine atom at the 4-position of one of the phenyl rings in 4-Chloro-3',5'-dimethoxybenzophenone significantly influences its molecular properties and reactivity. Halogens, such as chlorine, exert a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). Due to its high electronegativity, the chlorine atom withdraws electron density from the aromatic ring through the sigma bond network, a phenomenon known as the inductive effect. This electron withdrawal reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack.

The position of the chloro substituent at the para-position has specific implications. While it deactivates the ring, it directs incoming electrophiles to the ortho and meta positions relative to itself. The reactivity of the carbonyl group is also modulated by the chloro substituent. The electron-withdrawing nature of the chlorine atom increases the partial positive charge on the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.

Table 1: Comparison of Electronic Effects of Common Halogen Substituents

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |

| Fluorine | Strong | Weak | Deactivating |

| Chlorine | Strong | Weak | Deactivating |

| Bromine | Strong | Weak | Deactivating |

| Iodine | Moderate | Weak | Deactivating |

Influence of Methoxy (B1213986) Groups on Electronic and Steric Effects

From a steric perspective, the methoxy groups are bulkier than hydrogen atoms. Their presence at the 3' and 5' positions can influence the preferred conformation of the molecule by creating steric hindrance, which affects the dihedral angle between the two phenyl rings. This, in turn, can impact how the molecule interacts with other molecules or biological targets.

Comparative Analysis of Different Substituent Patterns

To understand the specific role of the chloro and dimethoxy substituents in this compound, it is useful to compare them with other possible substitution patterns.

Chloro vs. Bromo: Replacing the 4-chloro substituent with a 4-bromo substituent would result in subtle but potentially significant changes. Bromine is less electronegative than chlorine but is larger. The inductive effect of bromine is slightly weaker than that of chlorine. Both halogens are deactivating and ortho, para-directing. The larger size of the bromine atom could introduce different steric interactions.

Dimethoxy vs. Difluoro: If the 3',5'-dimethoxy groups were replaced with 3',5'-difluoro groups, the electronic properties of that phenyl ring would be drastically altered. Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). While it also has a resonance effect (+R), the inductive effect is overwhelmingly dominant. Therefore, a 3',5'-difluorobenzophenone derivative would have a highly electron-deficient second phenyl ring, in stark contrast to the electron-rich nature of the dimethoxy-substituted ring.

Table 2: Predicted Effects of Different Substituent Patterns

| Compound | Phenyl Ring 1 (Position 4) | Phenyl Ring 2 (Positions 3',5') | Predicted Electronic Nature of Ring 1 | Predicted Electronic Nature of Ring 2 |

| This compound | Chloro | Dimethoxy | Electron-deficient | Electron-rich |

| 4-Bromo-3',5'-dimethoxybenzophenone | Bromo | Dimethoxy | Electron-deficient | Electron-rich |

| 4-Chloro-3',5'-difluorobenzophenone | Chloro | Difluoro | Electron-deficient | Highly electron-deficient |

Computational Approaches to Structure-Activity Correlation

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict its properties and understand its structure-activity relationships. Density Functional Theory (DFT) is a commonly employed method to calculate various molecular properties.

By performing DFT calculations, one can obtain optimized molecular geometries, electronic properties such as electrostatic potential maps, and orbital energies (HOMO and LUMO). The electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, confirming the expected effects of the chloro and dimethoxy substituents. The HOMO-LUMO energy gap can provide insights into the chemical reactivity and electronic transition properties of the molecule.

Table 3: Examples of Computable Molecular Descriptors for SAR Studies

| Descriptor | Information Provided |

| Dipole Moment | Polarity and intermolecular interactions |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

| Molecular Electrostatic Potential | Charge distribution, sites for electrophilic/nucleophilic attack |

| Steric Parameters (e.g., van der Waals volume) | Molecular size and shape |

Conformational Flexibility and Its Role in Molecular Interactions

The two phenyl rings in benzophenone (B1666685) are not coplanar due to steric hindrance between the ortho-hydrogen atoms. This results in a certain degree of conformational flexibility, primarily related to the torsion angles of the phenyl rings with respect to the carbonyl group. The substituents on the rings significantly influence the preferred conformation.

In this compound, the 3',5'-dimethoxy groups introduce steric bulk that will affect the rotational barrier of the dimethoxy-substituted phenyl ring. The precise dihedral angles of the ground state conformation will be a balance between the steric repulsion of the substituents and the electronic stabilization gained from conjugation between the phenyl rings and the carbonyl group.

The conformational flexibility is critical for the molecule's interaction with its environment. For instance, in a biological context, the ability of the molecule to adopt a specific conformation can be crucial for binding to a receptor or an enzyme's active site. Computational methods, such as potential energy surface scans, can be used to explore the different possible conformations and identify the low-energy conformers of this compound. This information is vital for understanding its potential molecular recognition properties. A study on substituted benzophenones has shown that the twist angle between the two aryl rings can vary significantly depending on the substitution pattern, with ortho-substituents generally causing a larger twist. nih.gov

Advanced Research Applications and Future Directions

Use as Intermediates in the Synthesis of Complex Organic Compounds

Substituted benzophenones like 4-Chloro-3',5'-dimethoxybenzophenone are valuable intermediates in organic synthesis due to the reactivity of their constituent parts. The core structure offers multiple sites for chemical modification, making it an attractive building block for more complex molecules. nbinno.com

The primary utility of halogenated and methoxylated benzophenones is demonstrated in the agrochemical and pharmaceutical industries. For instance, isomers of the title compound, such as (3-Chlorophenyl)-(3,4-dimethoxyphenyl)methanone, are crucial intermediates in the synthesis of the highly effective fungicide Dimethomorph. nbinno.com In these syntheses, the chloro- and methoxy- groups influence the reactivity of the molecule, guiding the formation of new bonds to construct the final complex structure. nbinno.com

While specific, large-scale applications of this compound as an intermediate are not extensively documented in mainstream literature, its structural motifs are present in numerous pharmacologically active compounds. The benzophenone (B1666685) skeleton is a key pharmacophore for various biological targets. nih.gov Therefore, this compound serves as a readily available starting material or fragment for the synthesis of new chemical entities in drug discovery programs. The presence of the chlorine atom allows for nucleophilic substitution or cross-coupling reactions, while the methoxy (B1213986) groups can be demethylated to reveal reactive hydroxyl functionalities, further expanding its synthetic versatility. nih.gov

Applications in Material Science Research (e.g., photoinitiators)

The photophysical properties of benzophenone and its derivatives are central to their application in material science. nih.gov Benzophenone is a classic photosensitizer, capable of absorbing UV radiation and transferring the energy to other molecules, a process utilized in various photochemical applications. wikipedia.orgdrugbank.com

Photoinitiators: Benzophenones are widely used as Type II photoinitiators. Upon UV irradiation, the benzophenone molecule is excited from its ground state (S₀) to a singlet state (S₁), and then efficiently undergoes intersystem crossing to a more stable triplet state (T₁). wikipedia.org This triplet state can abstract a hydrogen atom from a suitable donor (a co-initiator, such as an amine), generating free radicals. These radicals then initiate the polymerization of monomers and oligomers, a process fundamental to UV curing of inks, coatings, and adhesives. rsc.org

The substitution pattern on the benzophenone rings significantly influences its photophysical properties, including its absorption spectrum and the reactivity of its triplet state. nih.govmdpi.comscialert.net The chloro and dimethoxy substituents on this compound are expected to modulate these properties. Computational and experimental studies on various substituted benzophenones have shown that such functional groups can alter the energy levels of the molecule and its interaction with solvents, thereby tuning its performance as a photoinitiator. nih.govsemanticscholar.orgresearchgate.net Researchers are designing novel benzophenone-based photoinitiators with high efficiency and stability for advanced applications like 3D printing. rsc.org

Organic Light-Emitting Diodes (OLEDs): The rigid structure and electrochemical properties of the benzophenone core have also led to its investigation in the field of OLEDs. Benzophenone derivatives have been synthesized and evaluated as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which are key components of modern, high-efficiency display and lighting technologies. mdpi.comacs.org The functional groups on the benzophenone scaffold can be tailored to optimize charge transport and energy transfer properties within the OLED device. mdpi.com

Investigation in Biological Chemistry

The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govrsc.org

While direct biological studies on this compound are limited, research on analogous compounds provides a strong basis for its potential in biological chemistry. The specific substitution pattern is known to be a key determinant of biological activity.

| Biological Activity of Substituted Benzophenones | Key Findings | Potential Molecular Targets |

| Anti-inflammatory | Derivatives have shown inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov | COX-1, COX-2, p38α MAP kinase |

| Anticancer | Certain analogues exhibit potent cytotoxic activity against various cancer cell lines and can inhibit angiogenesis and microtubule formation. nih.govnih.gov | Tubulin, VEGF-A, various kinases |

| Neuroprotective | Benzophenone-based compounds have been designed as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). nih.gov | Acetylcholinesterase (AChE), β-secretase (BACE-1) |

| Antimicrobial | Volatile compounds containing chloro- and methoxy- benzaldehyde (B42025) structures have demonstrated antimicrobial activity against plant pathogens. nih.gov | Not specified |

| Anti-HIV | Derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org | HIV-1 Reverse Transcriptase |

This table summarizes findings for the general class of substituted benzophenones, providing a framework for potential research into this compound.

Mechanisms of Interaction with Molecular Targets (e.g., enzymes, receptors)

The biological effects of substituted benzophenones are a result of their specific interactions with molecular targets like enzymes and receptors. The benzophenone structure can fit into binding pockets, forming interactions that modulate the protein's function.

Molecular Docking Studies: To elucidate these interactions, researchers extensively use computational methods like molecular docking. jchemlett.com These studies simulate the binding of a ligand (the benzophenone derivative) to the active site of a target protein. For example, docking studies have been used to understand how benzophenone derivatives inhibit cyclooxygenase (COX) enzymes, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govmdpi.com Similarly, the binding modes of benzophenone-based inhibitors to targets like acetylcholinesterase and HIV-1 reverse transcriptase have been explored to guide the design of more potent compounds. nih.gov The chloro- and dimethoxy- groups of this compound would play a crucial role in such interactions, influencing binding affinity and selectivity through specific contacts with amino acid residues in the target's active site.

Photo-affinity Labeling: The photochemical reactivity of benzophenones is also exploited in chemical biology. Upon UV activation, the benzophenone moiety can form a covalent bond with nearby amino acid residues within a protein's binding site. This technique, known as photo-affinity labeling, is a powerful tool for identifying the direct targets of bioactive small molecules and mapping their binding sites.

Exploration of Biological Activity Mechanisms

Understanding the mechanism of action is crucial for the development of therapeutic agents. For benzophenone derivatives, this involves studying their effects on cellular pathways.

Many benzophenones exert their biological effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, anti-inflammatory benzophenones can inhibit the production of prostaglandins (B1171923) by blocking COX enzymes. nih.gov In cancer research, some derivatives have been shown to inhibit tumor growth by disrupting the formation of new blood vessels (angiogenesis) and inducing programmed cell death (apoptosis). nih.gov

The interaction of benzophenones with biomacromolecules like DNA has also been investigated. The benzophenone structure can interact with B-DNA, and its photosensitizing properties can lead to photo-induced damage, which may contribute to its therapeutic or cytotoxic effects. wikipedia.org The specific mechanisms are highly dependent on the substitution pattern of the benzophenone, which dictates its shape, electronic properties, and ability to interact with specific biological targets. nih.gov

Emerging Research Areas and Potential Novel Applications

The versatility of the benzophenone scaffold continues to drive research into new and innovative applications.

Functional Materials: Benzophenone-mediated UV grafting is being explored as a powerful tool for the functionalization of surfaces and nanomaterials, such as graphene. This process can be used to tailor the surface properties of materials for specific applications. researchgate.net

Advanced Photoinitiators: There is a growing demand for novel photoinitiating systems that are more efficient, have lower migration potential, and can be activated by visible light sources like LEDs. Research is focused on designing multifunctional benzophenone derivatives for advanced applications such as high-resolution 3D printing. rsc.org

Multitarget-Directed Ligands: In drug discovery, there is increasing interest in developing single molecules that can interact with multiple targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like Alzheimer's. Benzophenone derivatives are being explored as scaffolds for designing such multitarget-directed ligands, for instance, by combining cholinesterase inhibitory activity with histamine (B1213489) H3 receptor affinity. nih.gov

Organic Electronics: The development of new benzophenone-based materials for applications in organic electronics, including OLEDs and organic photovoltaics, remains an active area of research, driven by the need for stable, efficient, and cost-effective materials. mdpi.com

Challenges and Opportunities in the Synthesis and Application of Substituted Benzophenones

Despite their wide utility, the synthesis and application of substituted benzophenones face several challenges that also present opportunities for innovation.

Synthesis Challenges: The most common method for synthesizing benzophenones is the Friedel-Crafts acylation, which involves reacting an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). pearson.com This reaction, however, has limitations:

It often requires more than a stoichiometric amount of the catalyst, which can be difficult to remove and generates significant waste. researchgate.net

The reaction can fail with strongly deactivated aromatic rings. libretexts.org

Controlling regioselectivity (the position of substitution) can be difficult, leading to mixtures of isomers.

The use of hazardous solvents and corrosive catalysts raises environmental and safety concerns. researchgate.net

Opportunities for Innovation: These challenges create opportunities for the development of greener and more efficient synthetic methodologies. Research is focused on using smaller amounts of catalyst, employing solid-supported catalysts, or using alternative catalytic systems like ionic liquids to improve the sustainability of benzophenone synthesis. researchgate.netresearchgate.net Developing novel synthetic routes that offer better control over regioselectivity is also a key goal.

In terms of applications, a major opportunity lies in the rational design of new benzophenone derivatives with tailored properties. By systematically modifying the substitution patterns, researchers can fine-tune the photophysical, electronic, and biological properties of these compounds for specific applications, from next-generation photoinitiators and OLED materials to highly selective and potent therapeutic agents. nih.gov The vast, underexplored chemical space of functionalized benzophenones holds significant promise for future discoveries in both material science and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3',5'-dimethoxybenzophenone, and how can reaction efficiency be optimized?

- Methodology : Friedel-Crafts acylation is a common approach for benzophenone derivatives. For this compound, a two-step process may involve:

Methoxy group introduction : Methoxylation of the precursor phenol using dimethyl sulfate or methyl iodide under basic conditions.

Chlorination and coupling : Reaction of 3,5-dimethoxybenzoyl chloride with 4-chlorophenylmagnesium bromide via Grignard reaction.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of acyl chloride and Grignard reagent to minimize byproducts. Use anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and chloro groups) using - and -NMR. Methoxy protons appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns based on adjacent substituents.

- HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm. Mass spectrometry (ESI-MS) can confirm molecular weight (CHClO, theoretical m/z 276.05) .

- Reference Data : Compare IR spectra (e.g., carbonyl stretch ~1650 cm) with databases like NIST Chemistry WebBook .

Q. What are the stability profiles of this compound under varying pH and light conditions?

- Experimental Design :

- pH Stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Photostability : Expose samples to UV light (λ = 254–365 nm) and analyze using HPLC to quantify degradation products.

Advanced Research Questions

Q. What reaction mechanisms govern the environmental transformation of this compound in water treatment systems?

- Mechanistic Insights :

- Chlorination : In the presence of chlorine/chloramine, the compound may undergo electrophilic substitution, forming chlorinated byproducts (e.g., di- or tri-chloro derivatives).

- Photocatalytic Degradation : Under UV light with TiO catalysts, methoxy groups are cleaved via radical intermediates, yielding phenolic compounds.

Q. How does this compound interact with biological receptors, and what are its potential endocrine-disrupting effects?

- Methodology :

- In Silico Docking : Model interactions with estrogen receptor alpha (ERα) using software like AutoDock. The chloro and methoxy groups may compete with estradiol for hydrophobic binding pockets.

- In Vitro Assays : Use ER-CALUX or MCF-7 cell proliferation assays to measure estrogenic activity. Compare with known endocrine disruptors like BPA.

- Findings : Structural analogs (e.g., 4-chloro-4-hydroxybenzophenone) show weak estrogenic activity (EC > 10 μM), suggesting similar low potency for this compound .

Q. What challenges arise in quantifying trace levels of this compound in environmental matrices?

- Analytical Challenges :

- Matrix Interference : Co-eluting compounds in wastewater may mask signals. Use solid-phase extraction (SPE) with C18 cartridges for pre-concentration.

- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions m/z 276 → 168 for quantification) to achieve sub-ppb sensitivity.

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors.

- Waste Disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.